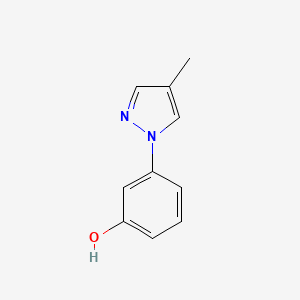

3-(4-methyl-1H-pyrazol-1-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpyrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-6-11-12(7-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHANIUFVPEFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 3 4 Methyl 1h Pyrazol 1 Yl Phenol

Retrosynthetic Analysis and Key Disconnection Strategies for 3-(4-methyl-1H-pyrazol-1-yl)phenol

A primary retrosynthetic disconnection for this compound involves breaking the N-aryl bond. This leads to two key synthons: a 3-hydroxyphenyl precursor and a 4-methylpyrazole (B1673528) synthon. The 3-hydroxyphenyl moiety can be derived from readily available starting materials like 3-aminophenol (B1664112) or 3-hydroxybenzaldehyde. The 4-methylpyrazole can be prepared from precursors such as 4-methyl-1H-pyrazole itself or a suitable diketone equivalent and hydrazine (B178648).

Another key disconnection strategy focuses on the formation of the pyrazole (B372694) ring itself. This approach might start with a substituted hydrazine and a 1,3-dicarbonyl compound or its equivalent, where one of the substituents is a protected 3-hydroxyphenyl group. This strategy allows for the construction of the pyrazole ring late in the synthetic sequence.

Established Synthetic Routes to this compound

Established methods for synthesizing this compound can be broadly categorized into conventional multi-step approaches and more efficient one-pot reaction protocols.

Conventional syntheses typically involve a sequence of reactions to construct the target molecule. A common approach begins with the reaction of a substituted hydrazine with a β-diketone to form the pyrazole ring. For instance, the condensation of a hydrazine with 4,4-dimethoxy-2-butanone (B155242) can yield a methoxy-functionalized pyrazole, which can then be further elaborated.

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Multicomponent | Hydrazine hydrate, arylidene malononitrile (B47326), isothiocyanates | HAp/ZnCl2 nano-flakes, 60-70°C, solvent-free | High yields, short reaction times, simple procedure | biointerfaceresearch.com |

| Multicomponent | 2-cyano-N-methylacetamide, aryl aldehydes, hydrazine hydrate | Et3N, DMF, reflux | Good yields | researchgate.net |

| Condensation | 3-methyl-1-phenyl-5-pyrazolone, benzaldehydes | Sodium acetate (B1210297), room temperature | High to excellent yields, simple filtration for purification | nih.govnih.gov |

| Condensation | Phenyl hydrazine, ethyl acetoacetate (B1235776), aryl aldehydes | Ce(SO4)2·4H2O, 125 °C, solvent-free | Rapid reaction, high yields, recyclable catalyst | scielo.org.mx |

Table 1: Examples of One-Pot Syntheses for Pyrazole Derivatives

Novel and Emerging Synthetic Approaches for this compound

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and sustainable methods for the synthesis of pyrazole-containing compounds.

Transition-metal catalysis, particularly using palladium, copper, and nickel, has become a powerful tool for the formation of C-N bonds, which is a key step in the synthesis of N-arylpyrazoles. beilstein-journals.orgresearchgate.netacs.org The Buchwald-Hartwig amination and Ullmann condensation are prominent examples of such reactions. beilstein-journals.org In the context of this compound synthesis, a transition-metal catalyzed coupling reaction could involve the reaction of 4-methyl-1H-pyrazole with a 3-halophenol or a 3-hydroxyphenylboronic acid derivative. researchgate.netthieme-connect.de These reactions often proceed with high efficiency and selectivity under relatively mild conditions. The choice of ligand is crucial for the success of these couplings, with various phosphine-based and N-heterocyclic carbene (NHC) ligands being commonly employed. researchgate.netmdpi-res.com

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| Pd(OAc)2 / Ligand | Aryl halide, Amine | Buchwald-Hartwig Amination | Forms C-N bonds efficiently. | beilstein-journals.org |

| CuI / Ligand | Aryl halide, Amine/N-heterocycle | Ullmann Condensation | Classic method for C-N bond formation. | beilstein-journals.org |

| NiCl2(dppp) | Grignard reagent, Aryl halide | Kumada Coupling | Useful for C-C and C-N bond formation. | thieme-connect.de |

| Pd(PPh3)4 | Organostannane, Aryl halide | Stille Coupling | Versatile for various coupling partners. | thieme-connect.de |

Table 2: Transition-Metal Catalyzed Reactions for N-Aryl Bond Formation

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. jddhs.comnih.govnih.gov In the synthesis of this compound, this translates to the use of safer solvents (like water or ethanol), energy-efficient reaction conditions (such as microwave irradiation), and the use of recyclable catalysts. jddhs.comnih.govnih.gov

One-pot syntheses and multicomponent reactions are inherently greener as they reduce the number of steps and the amount of waste generated. nih.govresearchgate.net The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. jddhs.com Furthermore, the development of catalyst systems that can be easily recovered and reused aligns with the principles of green chemistry by reducing metal waste. nih.gov The exploration of bio-based starting materials could further enhance the green credentials of the synthesis of this compound. nih.gov

Green Chemistry Principles in this compound Synthesis

Solvent-Free Methods

Solvent-free synthesis represents a cornerstone of green chemistry, offering benefits such as reduced environmental impact, lower costs, and often, faster reaction rates and higher yields. sioc-journal.cn For pyrazole synthesis, these methods typically involve the direct reaction of starting materials, sometimes with the aid of a catalyst, under thermal conditions or by mechanical grinding. researchgate.net

The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted to solvent-free conditions. slideshare.netslideshare.net For the target molecule, this would involve reacting 3-hydroxyphenylhydrazine with a suitable β-diketone like 3-methyl-2,4-pentanedione. Solventless condensation, potentially catalyzed by a small amount of acid, could afford the desired pyrazole. jetir.org Research on related pyrazoles has shown that grinding techniques can efficiently produce 2-pyrazoline (B94618) derivatives from chalcones and hydrazine hydrate, highlighting the practicality of mechanochemistry in this field. nih.gov

One-pot, multicomponent reactions under solvent-free conditions are particularly attractive. For instance, pyrano[2,3-c]pyrazoles have been successfully synthesized by simply mixing ethyl acetoacetate, hydrazine hydrate, an aldehyde or ketone, and malononitrile without any solvent. nih.gov This demonstrates the feasibility of forming complex heterocyclic systems in a single, waste-reducing step.

Catalyst Reuse and Recyclability

The ability to recover and reuse a catalyst is crucial for both economic and environmental sustainability. Homogeneous catalysts are often difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. In contrast, heterogeneous catalysts can be easily removed by filtration and reused over multiple cycles, often without a significant drop in performance. researchgate.net

Several recyclable catalysts have been developed for pyrazole synthesis:

Amberlyst-70 : This solid acid resin has been used as a recyclable catalyst for the synthesis of pyrazoles from 1,3-diketones and hydrazines in aqueous media, demonstrating good yields and easy catalyst recovery. thieme-connect.com

Heterogeneous Lewis Acids : Catalysts like CeO₂/SiO₂ have been employed for multicomponent reactions to produce pyrazolones, showcasing the utility of solid-supported Lewis acids in green synthesis. thieme-connect.com

Magnetic Nanocatalysts : Magnetically retrievable nano-organocatalysts have been used for the microwave-assisted Paal-Knorr reaction and pyrazole synthesis. jk-sci.com These catalysts combine the high surface area of nanoparticles with the ease of separation using an external magnet, allowing for efficient recycling. For example, a nano-thin film of Ag/TiO₂ has been shown to be a recyclable catalyst for preparing pyrano[2,3-c]-pyrazoles with reuse for up to six cycles with similar efficiency. researchgate.net Similarly, a nickel-based heterogeneous catalyst was reused for up to seven cycles with minimal loss of activity in a one-pot pyrazole synthesis. dergipark.org.tr

The table below summarizes the reusability of various catalysts in pyrazole synthesis, illustrating the potential for developing a sustainable process for producing this compound.

| Catalyst | Reaction Type | Number of Cycles | Outcome |

| Ag/TiO₂ Nanocatalyst | Pyranopyrazole Synthesis | 6 | Similar efficiency to the first cycle. researchgate.net |

| Fe₃O₄@SiO₂-EP-NH-HPA | Pyranopyrazole Synthesis | 7 | No noticeable loss of catalytic activity. researchgate.net |

| Nickel-based Heterogeneous Catalyst | One-pot Pyrazole Synthesis | 7 | Minimal loss of catalytic activity. dergipark.org.tr |

| Amberlyst-70 | Pyrazole Synthesis | 5 | Yield decreased by only 3% from the first run. thieme-connect.com |

| Silica-supported Copper | Sydnone-Alkyne Cycloaddition | 4 | No decrease in performance. rsc.org |

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jetir.org Reactions with high atom economy, such as cycloadditions and multicomponent reactions (MCRs), are highly desirable as they minimize waste generation at the source. sioc-journal.cn

The synthesis of pyrazoles can be designed to be highly atom-economical.

[3+2] Cycloaddition Reactions : The reaction of a diazo compound with an alkyne is a classic example of an atom-economical [3+2] cycloaddition to form a pyrazole ring, where all atoms from both reactants are incorporated into the product. Similarly, the reaction of nitrilimines with alkenes or alkynes provides a highly regioselective and atom-efficient route to pyrazoles. nih.govnih.gov

Condensation Reactions : The Knorr synthesis, reacting a 1,3-dicarbonyl with a hydrazine, is also relatively atom-economical, producing only two molecules of water as a byproduct. chemhelpasap.com

One-Pot, Multicomponent Reactions (MCRs) : These reactions, where three or more reactants are combined in a single step to form a product that contains portions of all reactants, are inherently atom-economical. nih.gov Syntheses of complex pyrazoles using MCRs demonstrate high efficiency and reduce the need for intermediate purification steps, further minimizing waste. nih.gov

For the synthesis of this compound, a pathway involving the condensation of 3-hydroxyphenylhydrazine with a β-diketone would be favored from an atom economy perspective over multi-step routes that involve protecting groups or activation steps that generate stoichiometric byproducts. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. rasayanjournal.co.in By directly heating the reaction mixture through dielectric heating, microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. dergipark.org.trnih.gov

This technology has been successfully applied to the synthesis of a wide variety of pyrazole derivatives. dergipark.org.tr

Solvent-Free Conditions : Combining microwave heating with solvent-free reaction conditions creates a particularly green and efficient synthetic protocol. Novel pyrazole derivatives have been synthesized from tosylhydrazones of α,β-unsaturated carbonyl compounds under solvent-free, microwave-assisted conditions, resulting in high yields and short reaction times. mdpi.com One-pot synthesis of pyrazolone (B3327878) derivatives has also been achieved by irradiating a mixture of a β-ketoester, a hydrazine, and an aldehyde in a domestic microwave oven without any solvent, with reactions completing in minutes. mdpi.com

Enhanced Reaction Rates : The synthesis of N-aryl pyrazoles, which can be sluggish under conventional heating, often benefits significantly from microwave irradiation. Studies have shown that reactions can be completed in 2-10 minutes under microwave heating, compared to several hours via conventional reflux. dergipark.org.trijpsdronline.com

The table below compares conventional and microwave-assisted methods for the synthesis of various pyrazole derivatives, demonstrating the advantages of MAOS.

| Reactants | Method | Reaction Time | Yield | Reference |

| Chalcone derivatives + Hydrazides | Conventional (Reflux) | 6-8 hours | 65-79% | galchimia.com |

| Chalcone derivatives + Hydrazides | Microwave (Ethanol/Acetic Acid) | 4-8 minutes | 81-90% | galchimia.com |

| 1,3-Diketone + Hydrazine | Conventional (Reflux) | ~20 hours | N/A | ijpsdronline.com |

| 1,3-Diketone + Hydrazine | Microwave (Solvent-free) | 8-10 minutes | High | ijpsdronline.com |

| Ethyl acetoacetate + Phenylhydrazine + Aldehyde | Conventional (Two-step) | Several hours | Moderate | mdpi.com |

| Ethyl acetoacetate + Phenylhydrazine + Aldehyde | Microwave (One-pot, Solvent-free) | 10 minutes | 83% | mdpi.com |

The application of microwave technology to the synthesis of this compound could similarly offer significant improvements in efficiency and speed.

Flow Chemistry Applications

Continuous flow chemistry, where reactants are pumped through a network of tubes or channels, offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reproducibility, and straightforward scalability. mdpi.com This technology is increasingly being adopted for the synthesis of heterocyclic compounds, including pyrazoles. nih.gov

Several flow-based methodologies for pyrazole synthesis have been developed:

Telescoped Synthesis : Flow reactors allow for the "telescoping" of multiple reaction steps into a single continuous process without the need to isolate intermediates. A two-stage synthesis of pyrazoles from acetophenones has been demonstrated, where the initial formation of an enaminone intermediate is immediately followed by condensation with a hydrazine in a second reactor module, providing the final product in high yield. mdpi.com

[3+2] Cycloadditions : The synthesis of pyrazoles via 1,3-dipolar cycloaddition has been successfully translated to flow conditions. For example, a silica-supported copper catalyst has been used in a packed-bed reactor for the cycloaddition of sydnones and terminal alkynes, allowing for continuous production and easy catalyst separation. rsc.org This method significantly reduces reaction times and facilitates scaling up. rsc.org

Hazardous Reagent Handling : Flow chemistry provides a safer means of handling hazardous or unstable intermediates, such as diazo compounds. Modular flow systems have been designed to generate fluorinated diazoalkanes in situ, which are then immediately reacted with dipolarophiles in a subsequent reactor coil to produce pyrazoles and pyrazolines. rsc.org

A continuous flow process for the synthesis of this compound could be envisaged, potentially involving the initial formation of 3-hydroxyphenylhydrazine followed by an in-line condensation with a β-diketone in a heated reactor coil, offering a safe and scalable production method.

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, presents a significant challenge in controlling regioselectivity. Stereoselectivity is not a factor for the final product as it is achiral.

The most common method for pyrazole ring formation is the Knorr synthesis, involving the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. slideshare.netjk-sci.com In the case of this compound, the reactants would be 3-hydroxyphenylhydrazine and an unsymmetrical β-diketone. The reaction can proceed via two different pathways, as the two non-equivalent nitrogen atoms of the hydrazine can attack the two different carbonyl groups of the diketone, potentially leading to a mixture of two regioisomers. nih.gov

Controlling the regioselectivity is therefore critical for an efficient synthesis. Several strategies have been developed to address this issue:

Solvent Effects : The choice of solvent can have a dramatic impact on regioselectivity. For instance, the use of fluorinated alcohols as solvents has been shown to significantly improve the regioselectivity in the formation of N-methylpyrazoles, favoring one isomer over the other. nih.gov Similarly, using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), can also lead to high regioselectivity in the synthesis of 1-aryl-pyrazoles. nih.gov

Catalysis : Both acid and base catalysis can influence the reaction pathway. The Knorr synthesis is typically performed under acidic conditions, but the specific catalyst can direct the initial condensation step. jetir.orgjk-sci.com Copper-catalyzed condensation reactions have also been shown to provide pyrazoles with high regioselectivity under acid-free conditions. organic-chemistry.org

Pre-functionalized Substrates : An alternative approach is to use starting materials that circumvent the ambiguity of the condensation. For example, reacting a pre-formed hydrazone with a second component in a [3+2] cycloaddition can provide a single regioisomer. sioc-journal.cn Iodine-catalyzed reactions of aldehyde hydrazones with electron-deficient olefins have been developed for the regioselective synthesis of polysubstituted pyrazoles. nih.gov

For the synthesis of this compound, careful optimization of reaction conditions—particularly the solvent and catalyst—would be essential to favor the desired regioisomer and avoid a difficult separation process. nih.gov

Scalability and Industrial Feasibility Considerations for this compound Production

The industrial-scale production of a fine chemical like this compound requires a synthetic route that is not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable.

Several factors discussed in the preceding sections directly impact scalability and industrial feasibility:

Process Intensification : Methodologies such as microwave-assisted synthesis and, particularly, continuous flow chemistry offer significant advantages for industrial production. nih.gov Flow chemistry allows for safer operation at high temperatures and pressures, reduces reactor footprints, and enables automated, continuous manufacturing, which is highly desirable for industrial settings. mdpi.comrsc.org

Green Chemistry Principles : The adoption of solvent-free or aqueous reaction conditions reduces the significant costs and environmental hazards associated with volatile organic solvents. thieme-connect.com Furthermore, the use of stable, recyclable heterogeneous catalysts minimizes waste and reduces the cost of goods by allowing for the reuse of expensive catalytic materials. researchgate.netdergipark.org.tr

A feasible industrial synthesis of this compound would likely involve a highly optimized, one-pot condensation reaction performed in a continuous flow reactor using a recyclable heterogeneous catalyst to ensure high regioselectivity, safety, and cost-effectiveness.

Synthetic Strategies for Functionalization and Derivatization of this compound

The derivatization of this compound can be systematically approached by targeting its three main components: the pyrazole ring, the phenol (B47542) moiety, and the methyl group, or by introducing new functional groups. These modifications are crucial for tuning the molecule's electronic, physical, and biological properties.

Modification at the Pyrazole Ring

The pyrazole ring in this compound offers several sites for functionalization. The reactivity of the pyrazole nucleus is well-documented, allowing for a range of synthetic transformations.

One common approach is N-alkylation or N-arylation at the second nitrogen atom of the pyrazole ring, although this is less common for 1-substituted pyrazoles. More relevant is electrophilic substitution at the C3 and C5 positions of the pyrazole ring, if not already substituted. However, in the case of this compound, the C3 and C5 positions are typically occupied. Therefore, modification often focuses on the available C4 methyl group or direct functionalization of the pyrazole ring through metallation-substitution sequences.

For instance, the methyl group at the C4 position can be a handle for various transformations. It can be halogenated, for example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce a reactive site for further nucleophilic substitution or cross-coupling reactions.

Another strategy involves the synthesis of pyrazole derivatives with pre-installed functional groups. For example, the synthesis of functionalized pyrazoles can be achieved through condensation reactions. A study on the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) involved a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. nih.govnih.gov While this example involves a pyrazolone, the principle of building the pyrazole ring with desired substituents is a common and effective strategy.

| Reaction Type | Reagents and Conditions | Potential Products | Reference Analogy |

| Halogenation of Methyl Group | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl4, reflux | 3-(4-(bromomethyl)-1H-pyrazol-1-yl)phenol | General knowledge of radical halogenation |

| C-H Activation/Functionalization | Pd(OAc)2, various coupling partners | C5-arylated or C5-alkenylated derivatives | iucr.org |

Modification at the Phenol Moiety

O-alkylation and O-acylation are the most common reactions of the phenol group. O-alkylation, typically performed using an alkyl halide in the presence of a base like potassium carbonate or cesium carbonate, leads to the formation of ether derivatives. mdpi.com This modification can be used to introduce a variety of side chains, including those with additional functional groups. O-acylation, on the other hand, is readily achieved by reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine, resulting in the formation of an ester. This can be seen in the O-acylation of 1-phenyl- and 1-methyl-1H-pyrazol-3-ols as a preliminary step for Fries rearrangement. researchgate.net

Furthermore, the aromatic ring of the phenol moiety can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effect of the hydroxyl group (ortho, para-directing) and the pyrazolyl substituent will influence the position of the incoming electrophile.

| Reaction Type | Reagents and Conditions | Potential Products | Reference Analogy |

| O-Alkylation | Alkyl halide (e.g., CH3I), K2CO3, Acetone, reflux | 1-(3-methoxyphenyl)-4-methyl-1H-pyrazole | mdpi.com |

| O-Acylation | Acetyl chloride, Triethylamine, CH2Cl2, 0 °C to rt | 3-(4-methyl-1H-pyrazol-1-yl)phenyl acetate | researchgate.net |

| Nitration | HNO3, H2SO4, 0 °C | 3-(4-methyl-1H-pyrazol-1-yl)-2-nitrophenol and/or 3-(4-methyl-1H-pyrazol-1-yl)-4-nitrophenol | General knowledge of phenol chemistry |

Side-Chain Elongation and Diversification

Side-chain elongation from the core structure of this compound is a powerful strategy for creating molecular diversity and exploring structure-activity relationships. This can be achieved by first introducing a reactive handle, such as a halogen or a triflate group, onto either the pyrazole or the phenol ring.

Cross-coupling reactions , such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in this context. For instance, if a bromo- or iodo-substituted derivative of this compound is prepared, it can be coupled with a wide range of boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce new carbon-carbon bonds. The synthesis of new diaryl ether phenolic compounds has been demonstrated using Suzuki coupling. mdpi.com

Another approach involves the functionalization of the methyl group on the pyrazole ring. As mentioned earlier, halogenation of the methyl group provides a site for subsequent reactions, such as the Williamson ether synthesis or the formation of phosphonium (B103445) salts for Wittig reactions, allowing for the introduction of longer and more complex side chains.

| Reaction Type | Starting Material | Reagents and Conditions | Potential Products | Reference Analogy |

| Suzuki Coupling | Bromo-derivative | Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Ethanol/Water, reflux | Aryl-substituted derivatives | mdpi.com |

| Heck Reaction | Bromo-derivative | Alkene, Pd(OAc)2, P(o-tol)3, Et3N, DMF, 100 °C | Alkenyl-substituted derivatives | researchgate.net |

| Sonogashira Coupling | Iodo-derivative | Terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF, rt | Alkynyl-substituted derivatives | mdpi.com |

Introduction of Chiral Centers

The introduction of chirality into the structure of this compound can be critical for applications in asymmetric catalysis and for developing stereospecific therapeutic agents.

Chiral centers can be introduced through several synthetic strategies. One method is to use a chiral starting material . For example, if a side chain is introduced via O-alkylation of the phenol, a chiral alkyl halide can be used.

Alternatively, asymmetric synthesis methodologies can be employed. For instance, if a ketone is introduced as a substituent, its asymmetric reduction using chiral reducing agents like those derived from boranes (e.g., CBS catalyst) can generate a chiral alcohol.

Furthermore, if a double bond is introduced into a side chain, asymmetric hydrogenation or asymmetric dihydroxylation can be used to create one or two chiral centers, respectively. The development of chiral pyrazole-containing ligands has been a significant area of research, and similar principles can be applied to the derivatization of this molecule. While direct examples for the target molecule are scarce, the synthesis of chiral (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- nih.goviucr.orgnih.govtriazolo[3,4-b] iucr.orgresearchgate.netnih.govthiadiazin-7-yl)(phenyl)methanones highlights the creation of stereocenters in pyrazole-containing heterocyclic systems. nih.gov

| Strategy | Method | Reagents and Conditions | Potential Chiral Product | Reference Analogy |

| Use of Chiral Building Block | O-alkylation with a chiral electrophile | (R)-2-bromobutane, K2CO3, DMF | (R)-1-(3-(butan-2-yloxy)phenyl)-4-methyl-1H-pyrazole | General knowledge of stereoselective synthesis |

| Asymmetric Reduction | Reduction of a ketone substituent | CBS catalyst, BH3·SMe2, THF | Chiral secondary alcohol derivative | General knowledge of asymmetric synthesis |

| Asymmetric Dihydroxylation | Dihydroxylation of an alkenyl substituent | AD-mix-β, t-BuOH, H2O | Chiral diol derivative | General knowledge of asymmetric synthesis |

Advanced Structural and Conformational Investigations of 3 4 Methyl 1h Pyrazol 1 Yl Phenol and Its Derivatives

Solid-State Structural Elucidation of 3-(4-methyl-1H-pyrazol-1-yl)phenol via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific, publicly available crystal structure determination for this compound is not found in the reviewed literature, analysis of closely related N-aryl pyrazole (B372694) and phenol-containing compounds allows for a well-grounded prediction of its solid-state characteristics.

For analogous structures, the crystal lattice is typically stabilized by a network of intermolecular forces. Key crystallographic parameters for related pyrazole derivatives often reveal monoclinic or orthorhombic crystal systems. For instance, the analysis of polymorphs of similar compounds, such as 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, shows how different packing arrangements can arise from subtle variations in intermolecular interactions. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis

In the crystalline state of this compound, intermolecular hydrogen bonding is expected to be a dominant organizational force. The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole ring (at position 2) is a competent hydrogen bond acceptor. This would likely lead to the formation of robust O-H···N hydrogen bonds, a common and stabilizing interaction observed in many pyrazole derivatives. nih.govresearchgate.net These interactions can link molecules into dimers, chains, or more complex three-dimensional networks.

Conformational Preferences in the Crystalline State

The conformation of the this compound molecule in the crystalline state is defined by the torsion angle between the planes of the phenyl and pyrazole rings. This angle is a result of the balance between steric hindrance (from the ortho-hydrogen of the phenol (B47542) and the hydrogens of the pyrazole ring) and the electronic effects favoring planarity for optimal π-system conjugation. In related N-aryl pyrazole structures, the dihedral angles between the pyrazole and adjacent aromatic rings can vary significantly, often falling in the range of 40° to 60°, indicating a non-planar conformation. nih.gov This twist from planarity is a common feature in linked aromatic systems, adopted to relieve steric strain. The solid-state conformation represents the molecule's lowest energy state within the crystal lattice, influenced by the aforementioned intermolecular packing forces.

Solution-State Conformational Analysis of this compound

In solution, the conformation of this compound is expected to be more dynamic than in the solid state. The rotation around the C-N bond connecting the phenyl and pyrazole rings becomes more facile, leading to a distribution of conformers. The preferred conformation in solution is a time-averaged representation influenced by the solvent environment.

Spectroscopic Techniques for Dynamic Conformational Studies (e.g., Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure and dynamics in solution. For this compound, the ¹H and ¹³C NMR spectra would provide initial information about its solution-state structure. rsc.orgmdpi.comrsc.org

Variable Temperature (VT) NMR experiments would be particularly insightful. By recording NMR spectra at different temperatures, it is possible to study dynamic processes like the rotation around the C-N bond. At low temperatures, if the rotational barrier is significant enough, the rotation may slow down on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature increases, the rate of rotation increases, causing these distinct signals to coalesce into a single, time-averaged signal. Analysis of the coalescence temperature and the line shapes can provide quantitative information about the energy barrier to rotation. Such fluxional behavior has been observed in other complex pyrazole-containing molecules. nih.gov

Solvent Effects on Molecular Conformation

The nature of the solvent can significantly influence the conformational equilibrium of this compound. Solvents can affect the stability of different conformers through various solute-solvent interactions.

In polar, hydrogen-bond-accepting solvents like DMSO or acetone, the solvent molecules can form hydrogen bonds with the phenolic -OH group. This interaction can influence the electronic properties of the phenyl ring and potentially alter the rotational barrier and the preferred dihedral angle compared to non-polar solvents like chloroform (B151607) or benzene. researchgate.net Studies on similar phenol compounds have shown that discrete solute-solvent hydrogen bond interactions, in combination with continuum solvent models, are crucial for accurately predicting NMR chemical shifts, highlighting the importance of the local solvent environment.

Computational and Theoretical Investigations of 3 4 Methyl 1h Pyrazol 1 Yl Phenol

Quantum Mechanical Calculations on 3-(4-methyl-1H-pyrazol-1-yl)phenol

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying molecular systems. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For pyrazole (B372694) derivatives, methods like DFT with functionals such as B3LYP are commonly used to optimize molecular geometry and predict various properties. researchgate.netaip.orgtandfonline.com

The electronic structure of a molecule describes the distribution of electrons and their energies. Molecular Orbital (MO) theory explains how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. These MOs are characterized by their energy levels and shapes.

In a typical pyrazole derivative, the analysis of MOs reveals how the electron density is distributed across the pyrazole ring, the phenyl group, and any substituents. jcsp.org.pk For this compound, the electronic structure would be characterized by the π-conjugated system formed by the pyrazole and phenol (B47542) rings. This delocalization of electrons is a key factor in the molecule's stability and its interactions with other molecules. The methyl group acts as an electron-donating group, while the hydroxyl group on the phenol ring can act as both a hydrogen bond donor and acceptor, significantly influencing the electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental application of MO theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In many pyrazole derivatives studied computationally, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. jcsp.org.pk For this compound, the HOMO would likely be concentrated on the phenol ring due to the electron-donating hydroxyl group, while the LUMO might be spread across the pyrazole ring system.

Below is a table illustrating typical HOMO-LUMO energy values and the resulting energy gap for related pyrazole compounds, as determined by DFT calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Methyl 4‐(4‐Methoxyphenyl)‐5‐(3‐nitrophenyl)‐1H‐pyrazole‐1‐carboxylate 3a | -6.21 | -2.83 | 3.38 | researchgate.net |

| Methyl 4‐(4‐Methoxyphenyl)‐5‐(4‐nitrophenyl)‐1H‐pyrazole‐1‐carboxylate 3b | -6.24 | -2.86 | 3.38 | researchgate.net |

| 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one | -5.67 | -1.79 | 3.88 | jcsp.org.pk |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.com The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, an MEP analysis would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, identifying these as sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for nucleophilic interaction. Such maps are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. nih.gov

To quantify the insights from FMO and MEP analyses, a range of global and local reactivity descriptors can be calculated from the electronic energies. chemrxiv.org These descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

The following table presents calculated global reactivity descriptors for a representative pyrazole derivative.

| Descriptor | Value (eV) | Compound | Reference |

|---|---|---|---|

| Chemical Hardness (η) | 1.94 | 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one | jcsp.org.pk |

| Electronegativity (χ) | 3.73 | 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one | jcsp.org.pk |

| Electrophilicity Index (ω) | 3.59 | 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one | jcsp.org.pk |

Local Reactivity Descriptors , such as Fukui functions , pinpoint the most reactive sites within a molecule. nih.govresearchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. rsc.org It helps to identify which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). researchgate.net For pyrazole derivatives, Fukui functions can precisely identify the reactivity of each carbon and nitrogen atom in the rings.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides deep insight into electronic properties, it can be computationally expensive for exploring the vast number of possible three-dimensional arrangements (conformations) of a flexible molecule. Molecular mechanics (MM) and molecular dynamics (MD) simulations are used for this purpose. nih.gov

For this compound, the key flexible bond is the one connecting the pyrazole and phenol rings. Rotation around this bond gives rise to different conformers with varying energies.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. nih.gov By mapping the PES, one can identify the most stable conformations (local minima) and the energy barriers (transition states) that separate them.

For this compound, a PES scan would typically involve systematically rotating the dihedral angle between the pyrazole and phenol rings and calculating the energy at each step. This would reveal the preferred orientation of the two rings relative to each other. Studies on similar bi-aryl systems often show that a non-planar (twisted) conformation is the most stable due to a balance between conjugative effects (favoring planarity) and steric hindrance (favoring a twisted structure). The results of such an analysis are fundamental for understanding how the molecule's shape influences its physical properties and biological activity. nih.gov

Solvent Interaction Modeling

Computational approaches such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are frequently employed to simulate the bulk solvent effect. mdpi.com For a molecule like this compound, these models would predict the changes in its dipole moment and the stabilization of its ground and excited states in various solvents. For instance, in polar protic solvents like water or ethanol, the phenolic hydroxyl group would act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), the interactions would be dominated by dipole-dipole forces.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of the local solute-solvent interactions. These models are crucial for understanding specific hydrogen bonding networks and their impact on the molecular properties of this compound. Studies on phenol and its derivatives have demonstrated that explicit hydrogen bond interactions with solvent molecules significantly influence the calculated ¹H NMR chemical shifts of the hydroxyl proton. rsc.orgresearchgate.net

Prediction of Spectroscopic Signatures (Theoretical IR, NMR, UV-Vis) for Research Validation

Theoretical prediction of spectroscopic signatures is a powerful tool for validating the synthesis and structural characterization of a compound. Density Functional Theory (DFT) calculations are widely used for this purpose.

Theoretical IR Spectroscopy: The theoretical infrared (IR) spectrum of this compound can be computed to identify its characteristic vibrational modes. For a similar compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations have been used to confirm the assignments of N-H and aromatic ring stretches. mdpi.com For this compound, the calculations would predict the O-H stretching frequency of the phenolic group, the C-H stretching vibrations of the aromatic and pyrazole rings, and the C-N and C=C stretching vibrations within the pyrazole ring. These predicted frequencies, when compared with experimental IR data, can confirm the molecular structure. For instance, the O-H stretching frequency is sensitive to hydrogen bonding and its predicted value would shift depending on the solvent environment.

Theoretical NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for such predictions. rsc.org For the title compound, distinct chemical shifts would be predicted for the protons and carbons of the phenol and pyrazole rings, as well as the methyl group. The chemical shift of the phenolic proton is particularly sensitive to solvent and concentration. rsc.orgresearchgate.net

Theoretical UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the phenolic and pyrazole chromophores. The solvent can also influence the λmax, and TD-DFT calculations can model these solvatochromic shifts.

A summary of expected spectroscopic data based on general knowledge and data for similar compounds is presented below:

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals for aromatic protons (phenol and pyrazole rings), a singlet for the methyl group protons, and a signal for the phenolic OH proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the phenol and pyrazole rings, and the methyl group. |

| IR | Characteristic absorption bands for O-H stretching (phenol), C-H stretching (aromatic and methyl), C=C and C=N stretching (rings). |

| UV-Vis | Absorption maxima corresponding to electronic transitions within the aromatic and heterocyclic ring systems. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govunc.edu While no specific QSAR studies on derivatives of this compound were found, the principles of QSAR can be applied to predict the potential biological activities of its analogs. Such models are crucial in drug discovery for designing new compounds with enhanced potency and reduced toxicity. nih.govresearchgate.netresearchgate.net

Descriptor Calculation and Selection

The first step in QSAR modeling is to calculate molecular descriptors that quantify the physicochemical properties of the molecules. For a series of derivatives of this compound, these descriptors would be calculated for each analog. The descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume) and spatial distribution of properties.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies).

The selection of relevant descriptors is a critical step to build a robust QSAR model. Techniques like correlation analysis and stepwise multiple linear regression are often used to identify the descriptors that have the most significant impact on the biological activity.

| Descriptor Type | Examples | Relevance |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties influencing size and binding potential. |

| Topological | Balaban J index, Wiener index | Describes the branching and connectivity of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule, affecting receptor fit. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Hydrophobic | LogP | Describes the lipophilicity, which affects membrane permeability and target interaction. |

Model Development and Validation

Once the descriptors are selected, a mathematical model is developed to correlate them with the biological activity. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A statistical method suitable for handling a large number of correlated descriptors. nih.gov

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture non-linear relationships. nih.gov

The developed QSAR model must be rigorously validated to ensure its predictive power. Validation is typically performed using:

Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the model's robustness.

External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is evaluated (R²_pred).

A statistically sound QSAR model for derivatives of this compound could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a nucleic acid. ajpp.inresearchgate.net This method is instrumental in understanding the molecular basis of a compound's biological activity and in drug design. For this compound, molecular docking studies would aim to identify potential biological targets and elucidate its binding mode.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Binding Site Prediction and Analysis

In the absence of a known biological target for this compound, computational tools can be used to predict potential binding sites on various proteins. These predictions are often based on the geometry of the protein surface and the physicochemical properties of its cavities.

Once a potential binding site is identified, a more detailed analysis of the interactions between this compound and the amino acid residues of the binding pocket can be performed. For instance, the phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. The methyl group can engage in hydrophobic interactions.

Molecular docking studies on similar pyrazole derivatives have shown their potential to bind to various enzymes, such as kinases and cyclooxygenases, which are important drug targets. researchgate.netalrasheedcol.edu.iq For example, docking studies of pyrazole derivatives with Epidermal Growth Factor Receptor (EGFR) kinase have revealed key hydrogen bond interactions with amino acid residues in the active site. researchgate.net

| Interaction Type | Potential Functional Group on this compound | Potential Interacting Residues in a Protein |

| Hydrogen Bond Donor | Phenolic -OH | Asp, Glu, Gln, Asn, Ser, Thr, His |

| Hydrogen Bond Acceptor | Phenolic -OH, Pyrazole N atoms | Gln, Asn, Ser, Thr, His, Arg, Lys |

| Hydrophobic Interactions | Phenyl ring, Methyl group | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |

| π-π Stacking | Phenyl ring, Pyrazole ring | Phe, Tyr, Trp, His |

Interaction Fingerprint Generation

Interaction fingerprints are a powerful computational tool used to characterize the non-covalent interaction patterns between a ligand and a biological target, or to describe the intrinsic interaction potential of a molecule. Unlike structural fingerprints that encode 2D or 3D chemical features, interaction fingerprints capture the dynamic and interactive nature of a compound. For this compound, generating an interaction fingerprint would involve a multi-step process, typically initiated with molecular docking or molecular dynamics simulations.

The process begins by placing the this compound molecule into the active site of a selected protein target. The choice of protein would depend on the therapeutic area of interest; for instance, pyrazole derivatives have been investigated as inhibitors of kinases, cyclooxygenases, and other enzymes. Once docked, a molecular dynamics simulation can be run to observe the stability of the binding pose and the spectrum of interactions over time.

During the simulation, the various types of non-covalent interactions between the ligand and the amino acid residues of the protein are systematically recorded at each time step. These interactions are then translated into a binary string or a vector, which constitutes the interaction fingerprint. Each position in the fingerprint corresponds to a specific interaction with a particular residue.

For the this compound scaffold, the key interacting moieties would be:

The phenolic hydroxyl group: This group can act as a hydrogen bond donor and acceptor.

The pyrazole ring: The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors. The aromatic nature of the ring also allows for π-π stacking and π-cation interactions.

The methyl group: This group can participate in hydrophobic interactions.

The phenyl ring: This can engage in hydrophobic and π-π stacking interactions.

An illustrative interaction fingerprint for this compound with a hypothetical protein kinase active site is presented below. This table conceptualizes the types of data that would be generated.

| Interaction Type | Interacting Moiety on Ligand | Protein Residue | Frequency (%) |

| Hydrogen Bond (Donor) | Phenolic -OH | Asp165 (side chain) | 85 |

| Hydrogen Bond (Acceptor) | Pyrazole N2 | Lys72 (backbone) | 60 |

| Hydrophobic | Methyl Group | Val57, Leu148 | 95 |

| π-π Stacking | Phenyl Ring | Phe164 | 70 |

| π-π Stacking | Pyrazole Ring | Tyr166 | 45 |

This table is illustrative and represents the type of data generated from an interaction fingerprint analysis. The specific residues and frequencies would vary depending on the target protein.

Virtual Screening Methodologies Incorporating this compound Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The this compound scaffold can be a valuable starting point for such a campaign, either as a query for ligand-based virtual screening or as a fragment for structure-based design.

In a ligand-based virtual screening approach, the known structural and electronic features of this compound would be used to search for similar compounds in a database. This is often done by creating a pharmacophore model. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

A hypothetical pharmacophore model derived from the this compound scaffold might include:

One hydrogen bond donor feature (from the phenol).

One hydrogen bond acceptor feature (from the pyrazole nitrogens).

One hydrophobic feature (from the methyl group).

Two aromatic ring features.

This model would then be used to filter large compound libraries, retaining only those molecules that match the pharmacophoric query.

In a structure-based virtual screening approach, the this compound scaffold would be docked into the three-dimensional structure of a target protein. A large library of compounds, often synthetically accessible derivatives of the initial scaffold, would then be docked into the same site. The binding poses and calculated binding energies of these compounds are then used to rank them for potential synthesis and biological testing.

A typical workflow for a structure-based virtual screening campaign starting with the this compound scaffold is outlined below.

| Step | Description | Software/Method Example |

| 1 | Target Preparation | The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) and prepared by adding hydrogens, assigning charges, and defining the binding site. |

| 2 | Ligand Preparation | A virtual library of compounds based on the this compound scaffold is generated and optimized for docking. |

| 3 | Molecular Docking | The library of ligands is docked into the prepared target protein's active site. |

| 4 | Scoring and Ranking | The docked poses are scored based on their predicted binding affinity. The top-scoring compounds are selected. |

| 5 | Post-processing and Filtering | The selected hits are further filtered based on properties like drug-likeness (e.g., Lipinski's Rule of Five) and visual inspection of the binding poses. |

The results of such a virtual screening campaign would yield a list of novel compounds, derived from the this compound scaffold, with a higher probability of being active against the chosen biological target. This significantly streamlines the drug discovery process, saving both time and resources.

Biological Activities and Molecular Mechanistic Investigations of 3 4 Methyl 1h Pyrazol 1 Yl Phenol Derivatives

In Vitro Enzymatic Inhibition Studies

The ability of 3-(4-methyl-1H-pyrazol-1-yl)phenol derivatives to inhibit specific enzymes is a key area of investigation. This section delves into the identification of enzyme targets and the kinetics of their inhibition.

Specific Enzyme Target Identification (e.g., LOX inhibition)

Research has shown that pyrazole (B372694) derivatives can be potent inhibitors of various enzymes. researchgate.netnih.gov One of the significant targets identified for derivatives of this compound is lipoxygenase (LOX). nih.gov LOX enzymes are involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov Inhibition of LOX can therefore be a valuable strategy for treating inflammatory conditions. nih.gov

Studies have demonstrated that certain pyrazole derivatives exhibit significant inhibitory activity against 15-lipoxygenase-1 (15-LOX-1). nih.gov This enzyme is implicated in the pathogenesis of inflammatory diseases and some cancers. nih.gov The inhibitory potential of these compounds is often attributed to the pyrazole core, which can interact with the enzyme's active site. nih.gov

Beyond LOX, various pyrazole-based compounds have been shown to inhibit other enzymes such as carbonic anhydrases (CAs), monoamine oxidases (MAOs), and urease. researchgate.netnih.govacs.org For instance, a series of pyrazole derivatives were found to be effective inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov Another study highlighted the potent and selective inhibition of monoamine oxidase A and B isoforms by 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives. acs.org

| Derivative Class | Enzyme Target(s) | Observed Activity |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | 15-Lipoxygenase-1 (15-LOX-1) | Potent inhibition. nih.gov |

| Pyrazole derivatives | Carbonic Anhydrase I and II (hCA I and II) | Effective inhibition with Ki values in the nanomolar range. nih.gov |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidase A and B (MAO-A and MAO-B) | High inhibitory activity with Ki values in the nanomolar range. acs.org |

| Pyrazole-based heterocyclic compounds | Urease, Butyrylcholinesterase | Selective inhibition. researchgate.net |

Kinetic Characterization of Inhibition

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. Kinetic studies help to elucidate whether an inhibitor is competitive, non-competitive, or uncompetitive. For pyrazole derivatives, kinetic analyses have been performed to characterize their inhibitory action.

In a study on pyrazole inhibitors of DapE, a bacterial enzyme, kinetic competition assays confirmed a competitive binding mode for one of the potent analogs. nih.gov This indicates that the inhibitor binds to the same active site as the natural substrate, competing with it for binding.

Molecular docking studies often complement kinetic data by providing a visual representation of the binding interactions between the inhibitor and the enzyme. nih.govacs.org For carbonic anhydrase inhibitors, docking studies have helped to understand the binding modes of pyrazole derivatives within the active site of hCA I and II. nih.gov Similarly, for MAO inhibitors, computational approaches have been used to propose possible binding modes for enantioselective compounds. acs.org

Receptor Binding and Modulation Assays

The interaction of this compound derivatives with specific receptors is another important aspect of their biological activity. Receptor binding assays are used to determine the affinity of a compound for a particular receptor and to characterize its functional effect as an agonist or antagonist. nih.govnih.gov

Agonist and Antagonist Profiling

While specific agonist or antagonist profiles for this compound itself are not extensively detailed in the provided search results, the broader class of pyrazole derivatives has been investigated for their interactions with various receptors. The functional outcome of a ligand binding to a receptor is determined through functional assays, which are often used in conjunction with binding assays. nih.gov These assays can measure downstream signaling events to classify a compound as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Allosteric Modulation Investigations

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effect of the orthosteric ligand. The investigation of allosteric modulation by this compound derivatives is a potential area for future research, as this mechanism can offer greater selectivity and a more nuanced control of receptor activity compared to orthosteric ligands.

Cellular Assays and Pathway Interrogation

To understand the biological effects of this compound derivatives in a more physiologically relevant context, cellular assays are employed. These assays can reveal how these compounds affect cellular processes and signaling pathways.

For instance, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov One study found that a particular 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative induced p53-mediated apoptosis in colorectal carcinoma cells. nih.gov This suggests that the compound can activate specific cellular pathways leading to cell death, a desirable characteristic for an anticancer agent.

Furthermore, pyrazole derivatives have been investigated for their anti-inflammatory effects in cellular models. For example, some compounds have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov This indicates that these derivatives can modulate inflammatory pathways at the cellular level.

Cell-Based Reporter Gene Assays

Cell-based reporter gene assays are instrumental in identifying and characterizing molecules that can modulate specific biological pathways. In the context of pyrazole derivatives, these assays have been pivotal in discovering compounds that interfere with protein-protein interactions crucial for disease progression, such as the PD-1/PD-L1 immune checkpoint.

One such study utilized a Förster resonance energy transfer (FRET) reporter system to screen for inhibitors of the PD-L1 signaling pathway. mdpi.com In this system, the addition of recombinant human PD-L1 (rhPD-L1) to cells co-transfected with PD-1 and the phosphatase SHP-2 triggers a FRET signal, indicating a direct protein-protein interaction. mdpi.com The introduction of a molecule that binds to PD-L1 disrupts this interaction and deactivates the signal. mdpi.com

Using this assay, several phenyl-pyrazolone derivatives were tested for their ability to inhibit the PD-L1 signal in a dose-dependent manner. mdpi.com The results identified potent inhibitors, with compound 4 (1-(2,4-dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one) being the most effective in the series. mdpi.com The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of the signal, were calculated from dose-response curves. mdpi.com

| Compound | IC₅₀ (nM) for PD-L1 Signal Inhibition |

| Compound 4 | 12 |

| Compound 5 | 74 |

| BMS-202 (Reference) | Not specified in source |

| Atezolizumab (Reference) | 47 ± 11 |

Table 1: Inhibition of PD-L1 signaling by phenyl-pyrazolone derivatives in a FRET-based reporter gene assay. Data sourced from mdpi.com.

The data reveals that compound 4 is a particularly potent inhibitor of PD-L1 signaling, with an IC₅₀ value of 12 nM. mdpi.com Compound 5 also showed significant activity, comparable to the therapeutic antibody atezolizumab. mdpi.com These findings highlight the utility of reporter gene assays in identifying promising small-molecule immune checkpoint inhibitors from pyrazole-based chemical libraries. mdpi.com

Effects on Cellular Signaling Pathways (e.g., kinases)

The pyrazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry for developing kinase inhibitors. nih.gov Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Derivatives of this compound have been investigated for their ability to target specific kinases involved in cell growth and proliferation.

EGFR Inhibition: New derivatives of 1H-pyrazolo[3,4-d]pyrimidine were designed and synthesized to act as epidermal growth factor receptor (EGFR) inhibitors. nih.gov The anti-proliferative activities of these compounds were assessed against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cancer cells. nih.gov Several compounds, including 8 , 10 , 12a , and 12b , demonstrated potent anti-proliferative effects. nih.gov Compound 12b emerged as the most promising, with IC₅₀ values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells, respectively. nih.gov Subsequent enzymatic assays confirmed that these compounds exerted their effects by inhibiting the kinase activity of both wild-type EGFR (EGFRWT) and its mutated form, EGFRT790M. nih.gov

CDK Family Inhibition: In another line of research, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety was used as a starting point to develop inhibitors against the understudied PCTAIRE subfamily of cyclin-dependent kinases (CDKs), such as CDK16. nih.gov Through structural modifications and optimization, a derivative designated 43d was developed. nih.gov This compound showed high cellular potency for CDK16 with a half-maximal effective concentration (EC₅₀) of 33 nM. nih.gov It also effectively inhibited other members of the PCTAIRE and PFTAIRE kinase families. nih.gov A screening against approximately 100 different kinases demonstrated that 43d was highly selective for its intended targets. nih.gov

Autophagy Modulation Studies

Autophagy is a cellular process of self-degradation that can either promote cell survival under stress or contribute to cell death. The modulation of autophagy is a key area of investigation for new therapeutic agents.

Studies on a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives revealed their impact on autophagy in the RKO colon carcinoma cell line. nih.gov For the most potent compound in the series, 3i , it was observed that while the predominant pathway of cell death was apoptosis, autophagy proteins were also activated. nih.gov This activation of autophagy was interpreted as a survival mechanism initiated by the cancer cells in response to the stress induced by the compound. nih.gov

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many anticancer therapies aim to trigger this process. Several derivatives of this compound have been shown to be potent inducers of apoptosis through various molecular mechanisms.

One study investigated a series of pyrazole derivatives for their effects on the triple-negative breast cancer cell line MDA-MB-468. nih.govwaocp.org The derivative 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) was identified as the most active compound. nih.govwaocp.org Further investigation revealed that its apoptotic activity was mediated by the generation of reactive oxygen species (ROS) and a subsequent increase in caspase 3 activity, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.orgresearchgate.net

Other research has identified different apoptotic pathways activated by pyrazole derivatives.

In a study on 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), compound 3i was found to induce cell death in the RKO cancer cell line primarily through p53-mediated apoptosis. nih.gov

Another pyrazoline derivative, compound 21 , was shown to trigger the intrinsic apoptosis pathway in leukemia cell lines. nih.gov This was evidenced by mitochondrial damage and an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl2. nih.gov

Conversely, certain N-propananilide derivatives bearing a pyrazole ring demonstrated neuroprotective effects by decreasing the levels of the pro-apoptotic protein Bax and caspase-3 activity in a neurotoxicity model. nih.gov

| Derivative Class/Compound | Cell Line | Apoptotic Mechanism |

| Compound 3f | MDA-MB-468 (Breast Cancer) | ROS generation, increased caspase 3 activity nih.govwaocp.org |

| Compound 3i | RKO (Colon Carcinoma) | p53-mediated apoptosis nih.gov |

| Compound 21 | K562, Jurkat (Leukemia) | Intrinsic pathway, mitochondrial damage, increased Bax/Bcl2 ratio nih.gov |

| N-propananilide derivatives | SH-SY5Y (Neuroblastoma) | Decreased Bax levels and caspase-3 activation (Neuroprotective) nih.gov |

Table 2: Summary of Apoptosis Induction Mechanisms by Pyrazole Derivatives.

Cell Cycle Perturbation Analysis

The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle is a common strategy for anticancer drugs to halt the uncontrolled proliferation of tumor cells. Analysis using techniques like flow cytometry has shown that various pyrazole derivatives can cause cell cycle arrest at different phases.

For instance, compound 3f , which induces apoptosis in breast cancer cells, was also found to cause cell cycle arrest in the S phase after 24 hours of treatment at its IC₅₀ concentration (14.97 µM). nih.govwaocp.org Similarly, compound 21 induced a significant cell cycle arrest in the S-phase in Jurkat leukemia cells. nih.gov

In contrast, other derivatives affect different checkpoints. Compound 12b , an EGFR inhibitor, led to a notable decrease in the percentage of A549 lung cancer cells in the G1 phase. nih.gov The selective CDK16 inhibitor 43d was found to cause a cell cycle arrest in the G2/M phase at all tested concentrations. nih.gov

| Compound/Derivative | Cell Line | Effect on Cell Cycle |

| Compound 3f | MDA-MB-468 | S phase arrest nih.govwaocp.org |

| Compound 21 | Jurkat | S phase arrest nih.gov |

| Compound 12b | A549 | Decrease in G1 phase cells nih.gov |

| Compound 43d | Not specified | G2/M phase arrest nih.gov |

Table 3: Effects of Pyrazole Derivatives on Cell Cycle Progression.

Ligand-Protein Interaction Analysis (Beyond Docking)

While computational docking provides valuable predictions of how a ligand might bind to a protein, biophysical techniques offer direct experimental evidence of these interactions, quantifying their kinetics and thermodynamics. These methods are essential for a comprehensive understanding of a drug's mechanism of action.

Biophysical Techniques (e.g., SPR, ITC)

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are routinely employed to characterize the binding mechanisms of protein-ligand interactions. nih.govnih.gov

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat that is either released or absorbed during the binding event of a ligand to its target protein. nih.gov By analyzing the resulting thermogram, researchers can determine key thermodynamic parameters of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information provides a complete thermodynamic profile of the binding event, which is crucial for understanding the forces driving the interaction. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful optical technique used to monitor molecular interactions in real-time. nih.gov It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. When a ligand flows over the surface and binds to the protein, the change in mass at the surface alters the refractive index, which is detected as a response signal. nih.gov SPR analysis provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

While specific ITC or SPR data for this compound derivatives are not extensively detailed in the cited literature, the application of these techniques is a critical next step in drug development. They provide the quantitative data on binding affinity and kinetics needed to validate the biological activities observed in cellular assays and to guide further optimization of these promising compounds.

Co-Crystallization Studies with Target Proteins

The three-dimensional structures of pyrazole derivatives have been elucidated through crystallographic studies, offering insights into their molecular geometry. For instance, the crystal structure of 3-(4-methyl-phenyl)-1-phenyl-5-[(E)-2-phenyl-ethen-yl]-1H-pyrazole reveals the dihedral angles between the pyrazole ring and its various phenyl substituents. nih.gov In this particular derivative, the pyrazole ring forms dihedral angles of 41.50°, 4.41°, and 31.07° with the pendant phenyl, toluoyl, and phenyl-ethenyl rings, respectively. nih.gov

Similarly, the crystal structure of 4-[Tris(1H-pyrazol-1-yl)methyl]phenol, a related pyrazole compound, has been determined. nih.govnih.govutexas.edu In its solid state, the molecules form dimers through intermolecular O-H⋯N hydrogen bonds between the hydroxyl groups and pyrazole nitrogen atoms. nih.govnih.govutexas.edu Furthermore, π-π stacking interactions are observed between the phenol (B47542) rings of these dimers. nih.govnih.gov

Molecular docking studies have been employed to predict the binding affinity and interaction of pyrazole derivatives with their protein targets. nih.gov For example, docking simulations of certain pyrazole derivatives with proteins have shown high binding energies, indicating a strong potential for interaction. researchgate.net These computational approaches are crucial in identifying the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding between the ligand and its receptor. explorationpub.com

Mechanisms of Action at the Molecular Level

The biological activities of this compound derivatives are underpinned by their interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Identification of Molecular Targets

Research has identified several molecular targets for pyrazole-containing compounds. A notable mechanism of action for some pyrazole-based fungicides is the inhibition of the mitochondrial respiratory chain. nih.gov These compounds can specifically bind to the ubiquinone-binding site (Q-site) of mitochondrial complex II, which disrupts the electron transport process and halts the production of ATP, the cell's primary energy currency. nih.gov

In the context of antibacterial activity, certain pyrazole derivatives have been identified as inhibitors of DNA gyrase in Staphylococcus aureus. nih.gov DNA gyrase is a crucial enzyme for bacterial DNA replication, making it a validated target for antibiotics.

Furthermore, some phenyl-pyrazolone derivatives have been found to target the programmed cell death-ligand 1 (PD-L1). mdpi.com By inhibiting the interaction between PD-L1 and its receptor, PD-1, these molecules can disrupt a key pathway used by cancer cells to evade the immune system. The ubiquitin-proteasome system (UPS) has also been identified as a target for some phenol ether derivatives, highlighting the diverse range of proteins that pyrazole-related structures can interact with. explorationpub.com

Elucidation of Downstream Signaling Cascades